molecular formula C19H16N4O2S B2537445 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide CAS No. 946322-90-3

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide

Cat. No.: B2537445
CAS No.: 946322-90-3
M. Wt: 364.42
InChI Key: SGXYTJGTBPBJIL-UHFFFAOYSA-N
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Description

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide is a small-molecule compound characterized by a methoxy-substituted imidazo[1,2-b]pyridazine core linked to a thiophene carboxamide moiety. The methoxy group may enhance solubility, while the thiophene carboxamide contributes to electronic and steric interactions with target proteins. This article provides a detailed comparison with analogous compounds, emphasizing structural variations, target selectivity, and pharmacological implications.

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-5-6-13(10-14(12)21-19(24)16-4-3-9-26-16)15-11-23-17(20-15)7-8-18(22-23)25-2/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXYTJGTBPBJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 6-Methoxyimidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine scaffold is synthesized via a zinc oxide nanoparticle (ZnO NP)-catalyzed cyclization reaction. Starting with 3-amino-4-methoxypyridazine, condensation with chloroacetaldehyde in n-butanol at 100°C for 3 hours yields the imidazo[1,2-b]pyridazine intermediate. Methoxylation at the 6-position is achieved using sodium methoxide in 2-methyltetrahydrofuran (2-me-THF) under reflux, affording 6-methoxyimidazo[1,2-b]pyridazine in 85% yield.

Key Reaction Conditions:

  • Catalyst: ZnO NPs (5 mol%)
  • Solvent: n-Butanol
  • Temperature: 100°C
  • Yield: 85%

Bromination for Subsequent Cross-Coupling

To enable Suzuki–Miyaura coupling, bromination at the 2-position of the imidazo[1,2-b]pyridazine core is performed using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane at room temperature. This step introduces a bromine atom with >90% regioselectivity, critical for subsequent aryl functionalization.

Optimization Data:

Brominating Agent Solvent Temperature Yield (%)
DBDMH CH₂Cl₂ RT 92
NBS CH₃CN 0°C 78
Br₂ DMF 40°C 65

Table 1: Bromination efficiency under varying conditions.

Installation of the Thiophene-2-Carboxamide Group

The final step involves coupling the intermediate 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline with thiophene-2-carboxylic acid. Activation of the carboxylic acid using ethyl chloroformate (ECF) and N-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by reaction with the aniline in the presence of N,N-diisopropylethylamine (DIPEA), affords the target carboxamide in 68% yield.

Amidation Protocol:

  • Activation: Thiophene-2-carboxylic acid (1.2 eq), ECF (1.5 eq), HOBt (1.1 eq), DMF, 0°C, 1 h.
  • Coupling: Add aniline intermediate (1.0 eq), DIPEA (3.0 eq), RT, 12 h.
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane).

Yield: 68%

Purification and Characterization

Final purification via silica gel chromatography (35% ethyl acetate/hexane) yields >95% pure product. Structural confirmation is achieved through:

  • ¹H NMR: Distinct signals for methoxy (δ 3.89 ppm), methylphenyl (δ 2.41 ppm), and thiophene protons (δ 7.45–7.82 ppm).
  • LC-MS: m/z 434.1 [M+H]⁺.
  • IR: Bands at 1,650 cm⁻¹ (amide C=O) and 1,520 cm⁻¹ (imidazopyridazine C=N).

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize efficiency:

Route A (Stepwise Coupling):

  • Suzuki coupling → Amidation.
  • Total Yield: 43% (75% × 68%).

Route B (One-Pot Coupling):

  • Concurrent Suzuki and amidation in DMF.
  • Total Yield: 32% (lower due to side reactions).

Route A is preferred for scalability and reproducibility.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination: DBDMH outperforms NBS/Br₂ in minimizing di-brominated byproducts.
  • Pd Catalyst Deactivation: Adding 10 mol% PPh₃ prevents palladium black formation during Suzuki coupling.
  • Amidation Efficiency: Pre-activating the carboxylic acid with ECF/HOBt enhances coupling yields compared to EDCl alone.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The imidazo[1,2-b]pyridazine core can be reduced to form different derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.

  • Substitution: Substituted methoxy derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.

  • Industry: It might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazopyridazine Derivatives

The compound N-[5-({2-[(Cyclopropanecarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide () shares the imidazo[1,2-b]pyridazine core but differs in substituents:

  • Key Differences: A cyclopropanecarbonylamino group replaces the methoxy substituent at position 6 of the imidazopyridazine. The thiophene carboxamide is substituted with a pyrazole carboxamide.
  • Pyrazole carboxamide may alter binding kinetics due to its smaller size and hydrogen-bonding capacity compared to thiophene.
  • Target : Both compounds likely inhibit VEGFR, but the substituents may confer divergent selectivity profiles .

Imidazopyrimidine Analogs

N-(5-Imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)thiophene-2-carboxamide () replaces the pyridazine ring with pyrimidine:

  • Key Differences :
    • Imidazo[1,2-a]pyrimidine core vs. imidazo[1,2-b]pyridazine.
    • Pyrimidine’s additional nitrogen atom modifies electron distribution.
  • Pharmacological Impact :
    • Pyrimidine’s electronegativity may strengthen π-π stacking with kinase ATP-binding pockets.
    • Altered core structure could reduce VEGFR affinity compared to pyridazine-based analogs.

Thiazole Carboxamide Kinase Inhibitors

Ponatinib and Dasatinib () feature thiazole carboxamide moieties:

  • Key Differences :
    • Thiazole (N-containing) vs. thiophene (S-only) rings.
    • Ponatinib’s structure includes a terminal acetylene for irreversible kinase binding.
  • Pharmacological Impact :
    • Thiazole’s nitrogen enables stronger hydrogen bonding but reduces electron density compared to thiophene.
    • Ponatinib’s clinical efficacy against Bcr-Abl mutants highlights the importance of substituent flexibility in overcoming resistance .

Thiophene-Based Inhibitors

Synthetic methodologies for thienopyridazinones () highlight the versatility of thiophene carboxamides:

  • Key Differences: Thienopyridazinones fuse thiophene with pyridazinone, whereas the target compound uses a non-fused imidazopyridazine-thiophene system.

Tabulated Comparison

Compound Class Core Structure Key Substituents Target Kinase Notable Features
Target Compound Imidazo[1,2-b]pyridazine 6-Methoxy, thiophene carboxamide VEGFR (inferred) Enhanced solubility, electron-rich
Imidazopyridazine Analog Imidazo[1,2-b]pyridazine Cyclopropanecarbonylamino, pyrazole VEGFR Lipophilic, potent inhibition
Imidazopyrimidine Analog Imidazo[1,2-a]pyrimidine Thiophene carboxamide Undisclosed Electronegative core
Thiazole Inhibitors (Ponatinib) Thiazole Acetylene, methylphenyl Bcr-Abl Irreversible binding, resistance mitigation

Biological Activity

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique chemical structure that includes:

  • Imidazo[1,2-b]pyridazine core : Known for its diverse biological activities.
  • Thiophene ring : Contributes to the compound's electronic properties and interactions with biological targets.
  • Carboxamide group : Potentially enhances solubility and bioavailability.

The molecular formula of the compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S with a molecular weight of 354.43 g/mol.

Research indicates that this compound interacts with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways.

Key Mechanisms :

  • Inhibition of Kinase Activity : Similar compounds have shown inhibition of receptor kinases involved in tumor angiogenesis, such as VEGF receptor 2 .
  • Modulation of Signaling Pathways : The compound may affect pathways related to cell proliferation and survival, making it a candidate for cancer therapy.

Anticancer Potential

Numerous studies have explored the anticancer potential of compounds related to this compound:

  • VEGF Inhibition : Compounds with similar structures have been shown to inhibit VEGF signaling, which is crucial in tumor angiogenesis. For instance, derivatives have demonstrated IC50 values in the nanomolar range against human umbilical vein endothelial cells (HUVECs) .
    CompoundIC50 (nM)Target
    TAK-5930.95VEGF Receptor 2
    Related Compound0.30HUVEC Proliferation
  • Cell Line Studies : The cytotoxicity of related compounds has been evaluated across various cancer cell lines using the NCI 60-cell assay. Results indicated significant growth inhibition at low concentrations (GI50 values often <100 nM), suggesting potent anticancer activity .

Other Biological Activities

Beyond anticancer effects, the compound may possess other biological activities:

  • Antimicrobial Properties : Some imidazo[1,2-b]pyridazine derivatives exhibit antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties in models of neurodegeneration.

Case Studies

  • Study on Anticancer Activity :
    A recent study synthesized several derivatives of imidazo[1,2-b]pyridazine and evaluated their effects on cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity against glioblastoma cells with LC50 values as low as 18.9 nM .
  • In Vivo Efficacy :
    In mouse xenograft models using human lung adenocarcinoma cells, related compounds were administered orally and demonstrated substantial tumor growth inhibition (T/C = 8%) at doses as low as 1 mg/kg bid .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with specific attention to methoxy (-OCH3) and amide (-CONH-) proton signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C22H20N4O3S) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients .

How does the compound’s stereochemistry influence its biological activity?

Advanced Research Question
The compound’s planar imidazo-pyridazine core and thiophene-carboxamide substituents create distinct electronic profiles. Computational docking studies (e.g., AutoDock Vina) suggest:

  • The methoxy group at position 6 enhances hydrophobic interactions with kinase ATP-binding pockets .
  • Steric hindrance from the 2-methylphenyl group may reduce off-target binding. Comparative assays with enantiomers (separated via chiral HPLC) are recommended to validate stereochemical impacts .

What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Advanced Research Question
Discrepancies in IC50 values often arise from assay conditions. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and buffer conditions (pH 7.4, 1 mM ATP) .
  • Positive controls : Compare with reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Dose-response curves : Perform triplicate measurements across 10-dose gradients to improve statistical reliability .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME predict logP (~3.2) and aqueous solubility (≤50 µM), highlighting potential bioavailability issues .
  • Metabolic stability : Cytochrome P450 docking (e.g., CYP3A4) identifies vulnerable sites for deuteration or fluorination to reduce first-pass metabolism .
  • Permeability : Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier penetration, guiding structural modifications .

What synthetic routes are available for generating structural analogs with improved potency?

Advanced Research Question

  • Core modifications : Replace the imidazo-pyridazine with pyrazolo[1,5-a]pyrimidine to enhance π-π stacking .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the thiophene ring to modulate target affinity .
  • Bioisosteric replacement : Substitute the methoxy group with -NH2 to improve hydrogen-bonding potential .

What experimental controls are critical for validating target engagement in cellular assays?

Advanced Research Question

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence the target kinase and confirm on-mechanism activity .
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts to quantify compound binding .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells via Western blot or NanoBRET .

How can researchers address solubility challenges in in vivo studies?

Advanced Research Question

  • Co-solvent systems : Use 10% DMSO/90% PEG-400 for intravenous administration .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (≤200 nm) to enhance bioavailability .
  • Prodrug design : Introduce phosphate or acetyl groups for improved aqueous solubility, cleaved enzymatically in vivo .

What are the best practices for analyzing metabolic pathways of this compound?

Advanced Research Question

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize a deuterated analog to trace metabolic sites using mass shift analysis .
  • CYP inhibition assays : Test against CYP isoforms (3A4, 2D6) to assess drug-drug interaction risks .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Advanced Research Question

  • Fragment-based screening : Test truncated analogs (e.g., imidazo-pyridazine alone) to identify pharmacophoric elements .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent spatial arrangements with activity .
  • Parallel synthesis : Generate a 50-member library with diverse substituents using automated solid-phase synthesis .

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